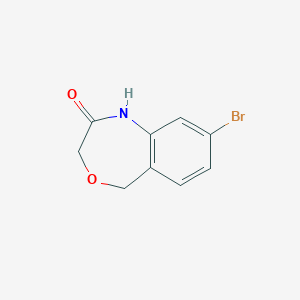![molecular formula C19H17ClN6OS B2390368 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421528-03-1](/img/structure/B2390368.png)
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a water-soluble prodrug . It is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, including the formation of a 1,2,4-triazole ring . The yield of the synthesis process is reported to be around 73% .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a pyrimidine ring, and a thiazole ring . The principal active metabolite formed after metabolism contains a benzodiazepine ring structure .Chemical Reactions Analysis
The compound undergoes metabolic reactions in the body, specifically in the small intestine, where it is converted into the active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis
The compound has a melting point of 162-164°C . Its molecular weight is 492.2 g/mol . The IR spectrum shows signals for C=O groups at 1650–1712 cm−1 .科学的研究の応用
Antifungal Applications
Triazole derivatives have been widely explored as antifungal agents. Notably, fluconazole and voriconazole are commercially available triazole-containing drugs used to combat fungal infections. These compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to fungal cell death .
Antiviral Potential
Triazoles have shown promise as antiviral agents. Their ability to bind to enzymes and receptors in biological systems makes them valuable in combating viral infections. While specific studies on the compound are limited, the broader class of triazole derivatives has demonstrated antiviral activity .
Antioxidant Properties
Triazole derivatives exhibit antioxidant effects due to their ability to scavenge free radicals. Although direct studies on the compound are scarce, the presence of the triazole nucleus suggests potential antioxidant activity .
Anticancer Research
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated for their anticancer properties. These compounds show promise as antitumor agents and can be used in the treatment of cancer. Further research is needed to explore the specific effects of our compound on cancer cells .
Antiepileptic Potential
While not extensively studied for this compound, other triazole derivatives have demonstrated antiepileptic properties. The presence of the triazole ring suggests that our compound may also exhibit similar effects .
Other Potential Applications
Beyond the mentioned fields, triazole derivatives have been investigated for their roles in treating conditions such as insomnia, Alzheimer’s disease, and hypertension. Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown activity against parasites and cancer .
将来の方向性
特性
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6OS/c1-10-8-11(2)26-19(22-10)24-16(25-26)17(27)21-9-15-12(3)23-18(28-15)13-6-4-5-7-14(13)20/h4-8H,9H2,1-3H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOULSMPJIFCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)
![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)


![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)
![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)